2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-4-carboxylic acid
Overview
Description
2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-4-carboxylic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromatic properties and reactivity, making it a valuable scaffold in drug development and other chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with benzyloxycarbonyl-protected amines. One common method includes the use of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate as a starting material, which undergoes a series of reactions including nucleophilic substitution and deprotection to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to the activation or inhibition of biochemical pathways, affecting various physiological processes .
Comparison with Similar Compounds
2-Aminothiazole-4-carboxylic acid: Shares the thiazole ring but lacks the benzyloxycarbonyl group.
2-((Benzyloxycarbonyl)amino)thiazole: Similar structure but different substitution pattern.
Thiazole-4-carboxylic acid: Basic thiazole ring with a carboxylic acid group.
Uniqueness: 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-4-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which can enhance its reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-12(17)10-8-20-11(15-10)6-14-13(18)19-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCIUPBAVNJVOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NC(=CS2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801158509 | |
Record name | 2-[[[(Phenylmethoxy)carbonyl]amino]methyl]-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801158509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95716-01-1 | |
Record name | 2-[[[(Phenylmethoxy)carbonyl]amino]methyl]-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95716-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[[(Phenylmethoxy)carbonyl]amino]methyl]-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801158509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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